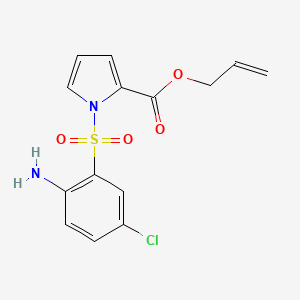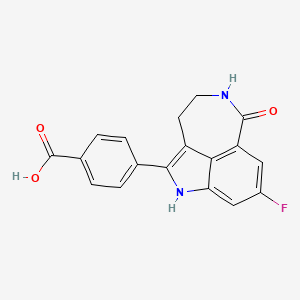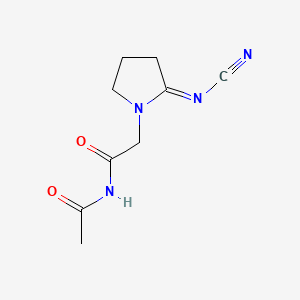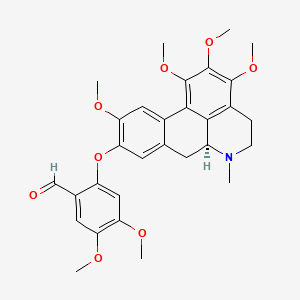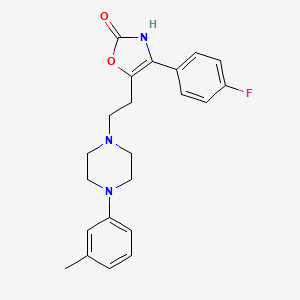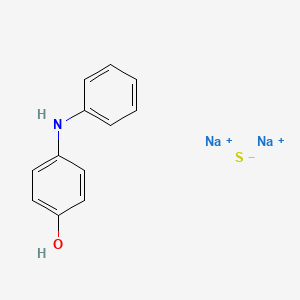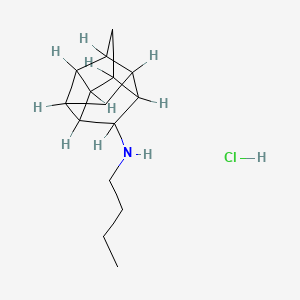
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Butylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane hydrochloride is a complex organic compound known for its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride typically involves a multi-step process. One common method includes the following steps:
Diels-Alder Reaction: Cyclopentadiene reacts with 1,4-benzoquinone to form an adduct.
Photo-Cycloaddition: The adduct undergoes a [2+2] photo-cycloaddition reaction.
Reduction: The product is then reduced using lithium aluminium hydride.
Hydrolysis: The intermediate is hydrolyzed.
Huang-Minlon Reduction: The final step involves Huang-Minlon reduction to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. The process involves optimizing reaction conditions such as temperature, solvent choice, and reaction time. For example, the Diels-Alder reaction is typically conducted at -11°C for 3 hours, while the photo-cycloaddition is carried out in acetone for 23 hours .
Chemical Reactions Analysis
Types of Reactions
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can yield amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .
Scientific Research Applications
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anti-inflammatory agent.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized as a high-energy fuel additive due to its high combustion heat
Mechanism of Action
The mechanism of action of 8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit viral replication or reduce inflammation by modulating specific pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane: A precursor in the synthesis of the target compound.
Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione: Another related compound with similar structural features
Uniqueness
8-(Butylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride is unique due to its butylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
136375-83-2 |
|---|---|
Molecular Formula |
C15H24ClN |
Molecular Weight |
253.81 g/mol |
IUPAC Name |
N-butylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-2-3-4-16-15-12-8-6-9-11-7(8)5-10(12)13(11)14(9)15;/h7-16H,2-6H2,1H3;1H |
InChI Key |
IKOZKRBGCKIIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1C2C3CC4C1C5C2CC3C45.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


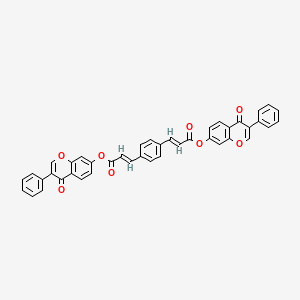
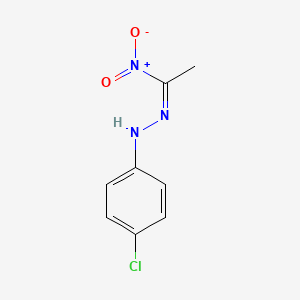
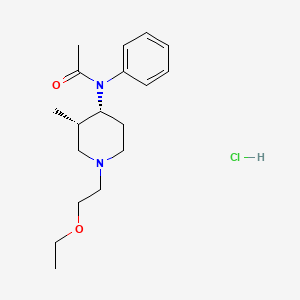
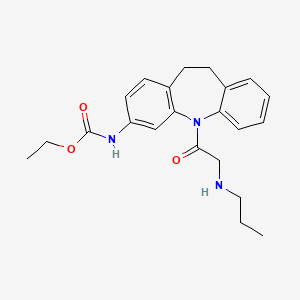
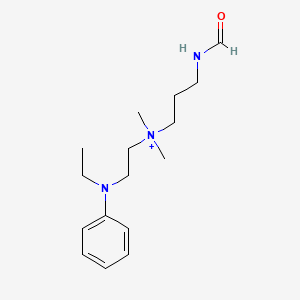
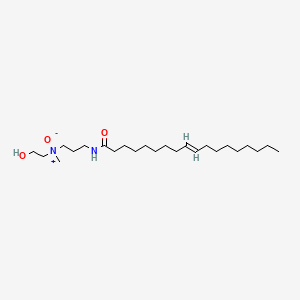
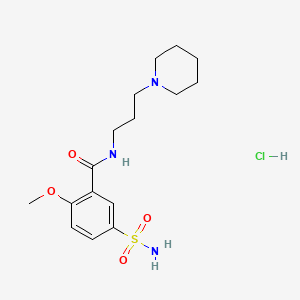
![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
